molecular formula C11H14N2 B054497 8-Isopropyl-2-methyl-7-azaindolizine CAS No. 118356-01-7

8-Isopropyl-2-methyl-7-azaindolizine

Katalognummer: B054497
CAS-Nummer: 118356-01-7
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: OVCYTSKVQSGSOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Isopropyl-2-methyl-7-azaindolizine is a heterocyclic compound that belongs to the class of azaindolizines. These compounds are characterized by a fused ring system containing both nitrogen and carbon atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

The synthesis of 8-Isopropyl-2-methyl-7-azaindolizine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-3-nitropyridine with isopropylamine followed by cyclization can yield this compound. Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .

Analyse Chemischer Reaktionen

8-Isopropyl-2-methyl-7-azaindolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the azaindolizine ring.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8-Isopropyl-2-methyl-7-azaindolizine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Isopropyl-2-methyl-7-azaindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

8-Isopropyl-2-methyl-7-azaindolizine can be compared with other similar compounds, such as:

    Indolizine: A simpler structure with similar aromatic properties.

    Azaindole: Contains a nitrogen atom in the indole ring, similar to azaindolizine.

    Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

118356-01-7

Molekularformel

C11H14N2

Molekulargewicht

174.24 g/mol

IUPAC-Name

7-methyl-1-propan-2-ylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C11H14N2/c1-8(2)11-10-6-9(3)7-13(10)5-4-12-11/h4-8H,1-3H3

InChI-Schlüssel

OVCYTSKVQSGSOB-UHFFFAOYSA-N

SMILES

CC1=CN2C=CN=C(C2=C1)C(C)C

Kanonische SMILES

CC1=CN2C=CN=C(C2=C1)C(C)C

Synonyme

Pyrrolo[1,2-a]pyrazine, 7-methyl-1-(1-methylethyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.